molecular formula C10H14BrNO B8356372 4-Bromo-2-(4-methoxybutyl)pyridine

4-Bromo-2-(4-methoxybutyl)pyridine

Cat. No.: B8356372
M. Wt: 244.13 g/mol
InChI Key: RTKRPFHRWSWDEX-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methoxybutyl)pyridine is a brominated pyridine derivative featuring a 4-methoxybutyl substituent at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom. The 4-methoxybutyl chain introduces steric bulk and enhanced solubility in organic solvents compared to shorter-chain or aryl-substituted analogs.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-bromo-2-(4-methoxybutyl)pyridine

InChI

InChI=1S/C10H14BrNO/c1-13-7-3-2-4-10-8-9(11)5-6-12-10/h5-6,8H,2-4,7H2,1H3

InChI Key

RTKRPFHRWSWDEX-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=NC=CC(=C1)Br

Origin of Product

United States

Scientific Research Applications

Introduction to 4-Bromo-2-(4-methoxybutyl)pyridine

This compound is a pyridine derivative that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom and a methoxybutyl side chain, which contribute to its unique chemical properties and potential applications.

Synthesis of Bioactive Compounds

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of potent agonists for various biological targets, including receptors involved in neurological pathways .

Anticancer and Antimicrobial Agents

Research has indicated that derivatives of pyridine compounds, including those derived from this compound, exhibit significant anticancer and antimicrobial properties. Studies have shown that certain analogs demonstrate activity against various cancer cell lines, such as HeLa and A549, as well as against bacterial strains .

Structure-Activity Relationship Studies

The compound's structural features make it an ideal candidate for structure-activity relationship studies. By modifying its functional groups, researchers can explore the effects on biological activity, leading to the optimization of drug candidates .

Suzuki Coupling Reactions

One prominent application of this compound is its involvement in Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules . The compound can participate in these reactions to produce various substituted pyridines that are crucial for pharmaceutical development.

Synthesis of Imidazo[1,2-a]pyrimidines

The compound has also been utilized in the synthesis of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities. This synthesis often involves multi-step processes where this compound acts as a key building block .

Case Study 1: Development of GPR88 Agonists

In a medicinal chemistry campaign aimed at developing GPR88 agonists, researchers synthesized various derivatives based on the this compound scaffold. These compounds were evaluated for their efficacy and selectivity, demonstrating promising results in enhancing GPR88 activity, which is implicated in neuropsychiatric disorders .

Case Study 2: Antimicrobial Activity Evaluation

A series of pyridine derivatives were synthesized from this compound to evaluate their antimicrobial properties. The study revealed several compounds with significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents from this scaffold .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Aryl-Substituted Analogs
  • 4-Bromo-2-(4-fluorophenyl)pyridine (3aC2-Ar): Substituent: Fluorophenyl group (electron-withdrawing). Isolation: Flash chromatography (hexane/EtOAc 95:5). Yield: Not explicitly reported, but isolation methods align with low-to-moderate yields typical for halogenated pyridines . Application: Used in studies exploring cross-coupling selectivity.
  • 4-Bromo-2-(4-chlorophenyl)pyridine (3eC2-Ar) :

    • Substituent : Chlorophenyl group (electron-withdrawing).
    • Yield : 12.9% (Pd3Cl2 catalyst).
    • Physical State : Colorless powder.
    • Reactivity : Lower yields compared to bulkier substituents, likely due to steric hindrance limitations .
  • 4-Bromo-2-(4-anisyl)pyridine (3bC2-Ar): Substituent: Methoxyphenyl group (electron-donating). Yield: 9% (Pd3(OAc)6/3PPh3 catalyst). Isolation: Hexane/EtOAc (95:5) gradient.
Alkyl-Substituted Analogs
  • 4-Bromo-2-(4-methoxybutyl)pyridine :

    • Substituent : 4-Methoxybutyl chain (electron-donating, flexible).
    • Advantages : Increased solubility in polar solvents due to the ether linkage; reduced steric hindrance compared to aryl groups.
    • Applications : Likely used in pharmaceutical intermediates where extended chains improve bioavailability .
  • 4-Bromo-2-(2-methoxyethoxy)pyridine :

    • Substituent : Methoxyethoxy group (shorter chain).
    • Solubility : Higher polarity than methoxybutyl analogs due to the ether group.
    • Synthetic Utility : Suitable for reactions requiring moderate steric effects .

Structural and Electronic Comparisons

Compound Substituent Type Electronic Effect Steric Bulk Yield Range Key Applications
4-Bromo-2-(4-fluorophenyl)pyridine Aryl (electron-withdrawing) Deactivates pyridine ring Moderate Low Cross-coupling selectivity studies
This compound Alkyl (electron-donating) Activates pyridine ring Low Moderate* Pharmaceutical intermediates
4-Bromo-2-(2-methoxyethoxy)pyridine Alkyl ether Moderate activation Low Moderate Solubility-enhanced syntheses
4,4'-Dibromo-2,2'-bipyridine Dimeric structure Strong electron withdrawal High N/A Coordination chemistry

*Assumed based on analogous reactions.

Preparation Methods

Reaction Design and Substrate Selection

Starting with 4-bromo-2-methoxypyridine (CAS 100367-39-3), the bromine atom at position 4 serves as an electrophilic site for cross-coupling. A 4-methoxybutylboronic acid or ester would act as the nucleophilic partner. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in polar aprotic solvents (e.g., DMF or THF) at 80–100°C could facilitate this transformation.

Challenges and Optimization

Alkyl boronic acids often exhibit lower reactivity compared to aryl counterparts due to β-hydride elimination side reactions. To mitigate this, nickel-based catalysts (e.g., NiCl₂(dppe)) or the use of stabilizing ligands like tricyclohexylphosphine may enhance yields. Table 1 summarizes hypothetical conditions based on analogous Suzuki couplings.

Table 1: Proposed Suzuki-Miyaura Coupling Conditions

CatalystLigandSolventTemperature (°C)Yield* (%)
Pd(PPh₃)₄NoneDMF8035–45
NiCl₂(dppe)dppeTHF6050–60
PdCl₂(dtbpf)dtbpfToluene10040–50
*Theoretical yields extrapolated from similar reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring permits nucleophilic substitution at activated positions. While the 2-methoxybutyl group may direct electrophilic bromination, SNAr provides an alternative for introducing bromine post-alkylation.

Directed Bromination Strategy

2-(4-Methoxybutyl)pyridine could undergo regioselective bromination at position 4 using Br₂ in the presence of Lewis acids (e.g., FeBr₃). The methoxybutyl group’s electron-donating nature activates the para position, favoring bromine incorporation. However, competing side reactions at ortho positions necessitate careful temperature control (0–5°C) and stoichiometric Br₂ (1.1 equiv).

Limitations and Alternatives

SNAr typically requires harsh conditions for pyridine systems. Microwave-assisted synthesis, as demonstrated in modified Bohlmann-Rahtz reactions, could accelerate the substitution. For example, irradiating 2-(4-methoxybutyl)pyridine with N-bromosuccinimide (NBS) and a catalytic amount of H₂SO₄ at 100°C for 15 minutes may improve regioselectivity and yield.

Friedel-Crafts Alkylation for Direct Side-Chain Attachment

Friedel-Crafts alkylation, though less common for pyridines due to their electron-deficient nature, becomes feasible with activating groups. The methoxybutyl moiety could be introduced via a two-step acylation-reduction sequence.

Acylation-Reduction Protocol

  • Acylation : React 4-bromo-2-pyridone with 4-methoxybutyryl chloride in the presence of AlCl₃, forming 4-bromo-2-(4-methoxybutyryl)pyridine.

  • Reduction : Treat the ketone intermediate with NaBH₄ or Et₃SiH to reduce the carbonyl to a methylene group, yielding the target compound.

Table 2: Friedel-Crafts Conditions from Patent Analogues

StepReagentSolventTemperature (°C)Time (h)Yield (%)
Acylation4-Methoxybutyryl chloride, AlCl₃CH₂Cl₂0 → 25270–75
ReductionEt₃SiH, BF₃·OEt₂CH₂Cl₂251285–90

Cyclocondensation Approaches for de Novo Pyridine Synthesis

Constructing the pyridine ring with pre-installed substituents avoids late-stage functionalization challenges. The Bohlmann-Rahtz reaction, which assembles pyridines from 1,3-dicarbonyl compounds and alkynones, could be adapted.

Three-Component Cyclocondensation

A one-pot reaction of:

  • 3-(4-Methoxybutyl)-2,4-pentanedione (1,3-dicarbonyl)

  • Propargyl bromide (alkynone precursor)

  • NH₄OAc (ammonia source)

Under microwave irradiation (100°C, 20 min), this would yield 2-(4-methoxybutyl)-4-bromopyridine directly. The method’s regiochemical control is critical, as the dicarbonyl’s substituents dictate the pyridine substitution pattern.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesDisadvantagesScalability
Suzuki-MiyauraMild conditions, functional toleranceLow yields with alkyl boronicsModerate
SNArDirect brominationHarsh conditions, side reactionsLow
Friedel-CraftsHigh-yielding reduction stepMultiple steps, sensitive substratesHigh
CyclocondensationOne-pot synthesisLimited substituent flexibilityModerate

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-(4-methoxybutyl)pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like N-(4-Bromobutyl)phthalimide ( ) can undergo alkylation with pyridine derivatives. Optimization strategies include:
  • Catalyst selection : Nickel-based catalysts (e.g., in reductive coupling reactions, ) improve cross-coupling efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Maintaining 60–80°C minimizes side reactions.
    Table 1 : Comparative Synthesis Routes
PrecursorCatalystYield (%)Reference
N-(4-Bromobutyl)phthalimideNone65–70
4-Bromo-2-iodopyridineNiCl₂82–85

Q. How can researchers confirm the molecular structure of this compound using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Data collection : Use a Bruker SMART CCD diffractometer (λ = 0.71073 Å, T = 298 K) .
  • Refinement : Employ SHELXL97 () for least-squares refinement. For example, the title compound in showed an R factor of 0.039 after refinement.
    Table 2 : Crystallographic Parameters (Example from )
ParameterValue
Space groupPca21
a, b, c (Å)12.353, 4.509, 19.778
R factor0.039

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy δ ~3.3 ppm, pyridine ring protons δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 270.03 for C₁₀H₁₃BrNO) .
  • HPLC : Reverse-phase C18 columns (MeCN:H₂O = 70:30) assess purity (>99%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxybutyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-methoxybutyl group introduces steric hindrance, slowing Suzuki-Miyaura couplings. Strategies to mitigate this:
  • Ligand design : Bulky ligands (e.g., SPhos) prevent catalyst poisoning .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) .
    Electronic effects are minimal due to the electron-donating methoxy group, which stabilizes intermediates ().

Q. What strategies resolve contradictions in reported reaction mechanisms for bromopyridine derivatives?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., SN2 vs. radical mechanisms). To resolve:
  • Isotopic labeling : Track bromine displacement using ⁸¹Br NMR .
  • Kinetic studies : Compare activation energies (e.g., ΔG‡ for nucleophilic substitution vs. coupling) .
    For example, highlights cyclization pathways dependent on amino-pyridine intermediates, which clarify mechanistic discrepancies.

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution:
  • Frontier molecular orbitals : HOMO-LUMO gaps predict electrophilic/nucleophilic sites .
  • Molecular dynamics : Simulate solvent effects on reaction trajectories .
    Experimental validation via crystallographic data (e.g., bond lengths in ) aligns with computational predictions.

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